molecular formula C15H12BrN3O2 B14937549 N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14937549
M. Wt: 346.18 g/mol
InChI Key: MWMIZZVYCWPWKG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole and pyridine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups, which contribute to its distinct biological activities and chemical reactivity.

Biological Activity

N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1011042-12-8) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrN3O2
  • Molecular Weight : 346.1787 g/mol
  • IUPAC Name : N-(3-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

The compound features a bromophenyl group attached to a pyridine ring fused with an oxazole structure. Its unique chemical composition suggests potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity. For instance:

  • In vitro Studies : Compounds in the same class have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis
Compound BHeLa (Cervical)15Cell Cycle Arrest

Antimicrobial Activity

Some studies suggest that derivatives of oxazole-pyridine compounds possess antimicrobial properties. They may inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis.

Case Studies

  • Study on Antitumor Effects :
    • A study evaluated the effects of various oxazole derivatives on tumor growth in xenograft models. This compound was tested alongside known antitumor agents.
    • Results showed significant tumor reduction compared to controls, indicating its potential as an anticancer agent.
  • Antimicrobial Evaluation :
    • A series of experiments assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The compound demonstrated effective inhibition of bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells.

Discussion

The biological activity of this compound suggests it could serve as a lead compound for drug development targeting cancer and microbial infections. Further studies are required to elucidate its precise mechanisms and optimize its efficacy and safety profiles.

Properties

Molecular Formula

C15H12BrN3O2

Molecular Weight

346.18 g/mol

IUPAC Name

N-(3-bromophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H12BrN3O2/c1-8-6-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,18,20)

InChI Key

MWMIZZVYCWPWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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